

"ergosterol acetate chemical structure and properties"

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Ergosterol Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosterol acetate, the acetylated derivative of the primary fungal sterol ergosterol, is a naturally occurring compound with emerging biological significance. As a member of the ergostane family of steroids, it shares a structural backbone with vital cellular components and signaling molecules. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of ergosterol acetate. Detailed experimental protocols for the extraction of its precursor, ergosterol, and its subsequent synthesis are provided. Furthermore, this document elucidates the well-established ergosterol biosynthesis pathway and touches upon the signaling pathways influenced by ergosterol derivatives, offering valuable insights for researchers in mycology, natural product chemistry, and drug development.

Chemical Structure and Identification

Ergosterol acetate is characterized by a four-ring cyclopenta[a]phenanthrene core structure, typical of steroids. It is formally known as [(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-



cyclopenta[a]phenanthren-3-yl] acetate[1][2]. The key structural features include a conjugated diene system in the B-ring, a double bond in the side chain, and an acetate group at the C-3 position.

Table 1: Chemical Identifiers for **Ergosterol Acetate**

Identifier	Value
IUPAC Name	[(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate[1][2]
Synonyms	Ergosta-5,7,22-trien-3-beta-yl acetate, Ergosteryl acetate[2]
CAS Number	2418-45-3[2]
Molecular Formula	C30H46O2[3]
Molecular Weight	438.69 g/mol [3]

Physicochemical and Spectroscopic Properties

Ergosterol acetate is a white to off-white solid. Its physicochemical and spectroscopic properties are crucial for its identification and characterization.

Table 2: Physicochemical Properties of Ergosterol Acetate

Property	Value
Appearance	White to off-white solid
Melting Point	157 °C
Solubility	Insoluble in DMSO. The parent compound, ergosterol, is soluble in chloroform and boiling ether or alcohol.

Table 3: Spectroscopic Data for Ergosterol Acetate and its Precursor, Ergosterol



Data Type	Ergosterol Acetate	Ergosterol (for reference)
UV-Vis (λmax in ethanol)	262, 271, 282, 293 nm[4]	271, 281, 293 nm[5]
IR (cm ⁻¹)	~1741 (C=O, acetate)[4]	Not specified
¹H NMR (CDCl₃, δ in ppm)	Not explicitly found for acetate, but expected shifts similar to ergosterol with changes around the C-3 proton.	0.63-5.57 (characteristic peaks for sterol backbone and side chain)[5]
¹³ C NMR (CDCl₃, δ in ppm)	Not explicitly found for acetate, but expected shifts similar to ergosterol with changes around C-3.	12.05-141.31 (characteristic peaks for sterol backbone and side chain)[5]
Mass Spectrometry (EI-MS, m/z)	Molecular Ion [M]+: 438. Characteristic fragments: 378 [M-acetate-H]+, 363 [M-acetate-H-CH ₃]+, 253 [M-acetate-H-side chain]+[4]	Molecular Ion [M]+: 396

Biological Origin and Biosynthesis

Ergosterol acetate is a natural product that can be isolated from various fungi, including those from the genera Ganoderma and Aspergillus[4]. It is derived from ergosterol, the principal sterol in fungal cell membranes, where it plays a crucial role in maintaining membrane fluidity and integrity, analogous to cholesterol in animal cells.

The biosynthesis of ergosterol is a complex, multi-step process that is a well-established target for antifungal drugs. The pathway begins with the synthesis of squalene from acetyl-CoA via the mevalonate pathway. Squalene is then cyclized to lanosterol, which undergoes a series of enzymatic modifications, including demethylations, desaturations, and reductions, to ultimately yield ergosterol.





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A simplified diagram of the ergosterol biosynthesis pathway.

Experimental Protocols Extraction of Ergosterol from Fungal Biomass

The following is a generalized protocol for the extraction of ergosterol, the precursor to **ergosterol acetate**, from fungal mycelia. This method is based on alkaline saponification.

Materials:

- Fungal mycelia (freeze-dried)
- Methanol
- Ethanol
- Potassium hydroxide (KOH)
- n-Hexane or pentane
- Deionized water
- Rotary evaporator
- Centrifuge

Procedure:

- Weigh a known amount of freeze-dried fungal mycelia into a round-bottom flask.
- Add a 2:1 (v/v) solution of methanol:ethanol and a solution of 10% (w/v) KOH in water. The volume will depend on the amount of mycelia.
- Reflux the mixture at 80-90°C for 1-2 hours to saponify the lipids and release the ergosterol.
- After cooling to room temperature, add an equal volume of deionized water to the mixture.



- Extract the non-saponifiable lipids, including ergosterol, by partitioning with n-hexane or pentane. Repeat the extraction three times.
- Pool the organic layers and wash with deionized water until the aqueous layer is neutral.
- Dry the organic layer over anhydrous sodium sulfate.
- Evaporate the solvent using a rotary evaporator to obtain the crude ergosterol extract.
- The crude extract can be further purified by column chromatography on silica gel or by highperformance liquid chromatography (HPLC).

Synthesis of Ergosterol Acetate

This protocol describes the acetylation of ergosterol to synthesize **ergosterol acetate**.

Materials:

- Ergosterol
- Acetic anhydride
- Pyridine (anhydrous)
- Dichloromethane (anhydrous)
- Saturated sodium bicarbonate solution
- Deionized water
- Magnesium sulfate (anhydrous)
- Stir plate and magnetic stir bar
- Separatory funnel

Procedure:



- Dissolve a known amount of ergosterol in a minimal amount of anhydrous pyridine and anhydrous dichloromethane in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add an excess of acetic anhydride to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Quench the reaction by slowly adding deionized water.
- Transfer the mixture to a separatory funnel and dilute with dichloromethane.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and deionized water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and evaporate the solvent under reduced pressure to yield crude ergosterol acetate.
- The product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

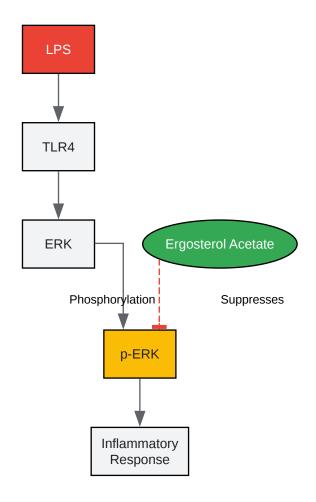
Biological Activity and Signaling Pathways

While research on **ergosterol acetate** is still emerging, preliminary studies and the known activities of its parent compound, ergosterol, suggest several areas of biological relevance.

Anti-inflammatory Activity

Ergosterol acetate has been shown to suppress the phosphorylation of Extracellular signal-Regulated Kinase (ERK) in lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells[1]. ERK is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating inflammatory responses. By inhibiting ERK phosphorylation, ergosterol acetate may attenuate the downstream production of proinflammatory mediators.





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Proposed mechanism of anti-inflammatory action of ergosterol acetate.

Other Potential Activities

Given that ergosterol and its other derivatives exhibit a broad range of biological activities, it is plausible that **ergosterol acetate** may also possess similar properties. These include:

- Antimicrobial activity: Ergosterol itself is a target for many antifungal drugs.
- Anticancer activity: Ergosterol has been shown to inhibit the proliferation of various cancer cell lines.
- Antioxidant activity: Some ergosterol derivatives have demonstrated the ability to scavenge free radicals.

Conclusion



Ergosterol acetate is a naturally derived sterol with a well-defined chemical structure and distinct physicochemical properties. Its synthesis from the readily available precursor, ergosterol, is straightforward. The emerging evidence of its anti-inflammatory activity, coupled with the known pharmacological profile of related ergostane steroids, positions **ergosterol acetate** as a compound of interest for further investigation in drug discovery and development. This guide provides a foundational resource for researchers to explore the potential of this and other related fungal metabolites.

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